(3S,6R)-3,6-Bis(1-methylethyl)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3S,6R)-3,6-di(propan-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-6(2)8-5-11-9(7(3)4)10(13)12-8/h6-9,11H,5H2,1-4H3,(H,12,13)/t8-,9-/m0/s1 |
InChI Key |
AVSBPSCOEIECKF-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN[C@H](C(=O)N1)C(C)C |
Canonical SMILES |
CC(C)C1CNC(C(=O)N1)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Stereoselective Formation of 3s,6r 3,6 Bis 1 Methylethyl Containing Molecules
Enantioselective and Diastereoselective Strategies for the (3S,6R)-3,6-Bis(1-methylethyl) Scaffold
The construction of the (3S,6R)-3,6-Bis(1-methylethyl) scaffold, specifically the piperazine-2,5-dione ring, requires precise control over two stereocenters. The desired trans configuration is achieved through strategies that leverage asymmetric catalysis, chiral starting materials, or stereocontrolled modifications of existing templates.
Asymmetric Catalysis in C-C and C-Heteroatom Bond Formation
Asymmetric catalysis offers a powerful approach to constructing chiral molecules, including diketopiperazine frameworks, by using small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. researchgate.netacs.org While the direct catalytic asymmetric synthesis of the (3S,6R)-3,6-diisopropylpiperazine-2,5-dione core from achiral precursors is less common than chiral pool approaches, catalytic methods are pivotal for the asymmetric functionalization of a pre-formed DKP scaffold. These methods allow for the stereoselective formation of C-C and C-heteroatom bonds at the α-carbons (C3 and C6).
Novel asymmetric mono- and dialkylation reactions of α-substituted DKPs have been developed using chiral organocatalysts, such as spirocyclic-amide-derived triazolium salts. researchgate.net These reactions can achieve high yields and excellent stereoselectivities, providing access to DKP derivatives with one or two tetrasubstituted carbon stereocenters. researchgate.net Another significant advancement is the catalytic asymmetric synthesis of spiro-diketopiperazines via an intramolecular Tsuji-Trost reaction of Ugi adducts. acs.orgnih.gov This palladium-catalyzed approach allows for the construction of a broad range of medicinally relevant heterocycles in high yield and with high enantioselectivity under mild conditions. acs.orgnih.gov
| Catalytic Method | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Yield |
| Asymmetric Alkylation | Chiral spirocyclic-amide-derived triazolium organocatalyst | α-substituted 2,5-diketopiperazine | Mono- or dialkylated 2,5-diketopiperazine | up to >20:1 dr, >99% ee | up to 98% |
| Intramolecular Tsuji-Trost Allylation | Palladium complex with chiral ligand | Ugi adducts derived from amino acids, aldehydes, isocyanides, and an allylic carboxylic acid | Spiro-diketopiperazines | Good to excellent enantioselectivity | High |
Chiral Auxiliary and Chiral Pool Methodologies for Stereochemical Control
The most direct and widely utilized strategy for synthesizing (3S,6R)-3,6-diisopropylpiperazine-2,5-dione relies on the chiral pool. This approach uses readily available, enantiopure starting materials, in this case, L-valine and D-valine. The synthesis typically involves the formation of a linear dipeptide, L-Val-D-Val or D-Val-L-Val, followed by an intramolecular cyclization to form the piperazine-2,5-dione ring. mdpi.com The stereochemistry of the final product is directly inherited from the amino acid precursors.
Typical Chiral Pool Synthesis Route:
Dipeptide Formation: L-valine and a protected D-valine (e.g., D-valine methyl ester) are coupled using standard peptide coupling reagents.
Deprotection: The protecting group on the D-valine residue is removed.
Cyclization: The linear dipeptide spontaneously cyclizes to form the thermodynamically stable diketopiperazine upon heating, often in a high-boiling solvent like toluene (B28343) or xylene. mdpi.com This step forms the (3S,6R) stereoisomer.
Chiral auxiliary-based methods provide another robust route for stereochemical control. osi.lv In this strategy, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. For instance, an achiral glycine-containing diketopiperazine can be functionalized diastereoselectively using a chiral base or by attaching a chiral auxiliary to one of the nitrogen atoms, guiding the approach of an electrophile. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantioenriched product. Evans' oxazolidinone auxiliaries, for example, have been widely applied in stereoselective alkylation reactions that can be adapted to build up the side chains on a DKP scaffold.
Stereocontrolled Functionalization and Derivatization Approaches
Stereocontrolled functionalization involves the modification of an existing DKP scaffold in a way that preserves or predictably alters the stereochemistry. A common method involves the condensation of a diketopiperazine, such as cyclo(Gly-Gly), with an aldehyde to form a 3,6-bis(alkylidene)piperazine-2,5-dione. Subsequent stereoselective reduction of the exocyclic double bonds introduces the desired stereocenters.
For example, the condensation of 1,4-diacetylpiperazine-2,5-dione (B1297580) with isobutyraldehyde (B47883) would yield a bis(isopropylidene) intermediate. The hydrogenation of this intermediate can be controlled to favor either the cis or trans product depending on the catalyst and reaction conditions. csu.edu.au Studies have shown that hydrogenation using palladium on carbon (Pd/C) often results in the cis isomer as the major product. csu.edu.au Achieving the desired trans (3S,6R) configuration would require careful selection of catalysts, potentially using directing groups or specific chiral catalysts to control the facial selectivity of the hydrogenation.
Total Synthesis of Natural Products Incorporating the (3S,6R)-3,6-Bis(1-methylethyl) Structure
The diketopiperazine core is a privileged scaffold found in a vast array of natural products with diverse biological activities. csu.edu.aufrontiersin.org While not all contain the specific (3S,6R)-3,6-diisopropyl moiety, the synthetic strategies developed for these complex molecules are directly applicable. The total synthesis of these compounds often hinges on the successful stereoselective construction of the central DKP ring.
Natural products such as the thaxtomins, maculosin, and members of the brevicompanine family feature a DKP core. csu.edu.au The synthesis of these molecules showcases the application of the methodologies described above. For instance, the synthesis of bicyclomycin, a potent antibiotic, involves the intricate construction of a complex bridged diketopiperazine. Its synthesis often relies on building the core DKP ring early and then performing subsequent functionalization.
In many total syntheses, the DKP moiety is assembled from the constituent amino acids (a chiral pool approach) due to the efficiency and high stereochemical fidelity of this method. nih.gov The challenge then becomes the chemoselective modification of the side chains or the DKP ring itself without compromising the stereocenters at C3 and C6.
| Natural Product Family | Core Structure | Relevance to (3S,6R)-3,6-Bis(1-methylethyl) Synthesis |
| Thaxtomins | Phenylalanyl-containing diketopiperazine | Demonstrates methods for N-methylation and side-chain functionalization of a pre-formed DKP scaffold. |
| Brevianamides | Tryptophanyl-prolyl diketopiperazine | Highlights strategies for complex annulations and functionalizations on the DKP core, often involving stereocontrolled enzymatic or biomimetic steps. |
| Maculosin | Prolyl-tyrosyl diketopiperazine | Synthetic routes showcase the cyclization of linear dipeptide precursors to form the core DKP ring. |
Implementation of Green Chemistry Principles in the Synthesis of Chiral (3S,6R)-3,6-Bis(1-methylethyl) Systems
Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes, guided by the principles of Green Chemistry. youtube.com The synthesis of chiral diketopiperazines is an area where these principles can be effectively applied.
One significant green approach is the use of biocatalysis. Nature synthesizes diketopiperazines using highly efficient enzymes, primarily non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.comresearchgate.net These enzymes can assemble cyclic dipeptides from aminoacyl-tRNAs with perfect stereochemical control in aqueous environments at ambient temperatures. researchgate.net Harnessing these enzymatic pathways in vitro or in engineered microorganisms offers a sustainable alternative to traditional chemical synthesis, minimizing solvent waste and avoiding harsh reagents.
Furthermore, catalyst-free and solvent-free methods have been developed for the cyclization step. Simple heating of linear dipeptide precursors can afford diketopiperazines in excellent yields without the need for coupling reagents or catalysts, thereby increasing atom economy and reducing waste. rsc.org Reactions performed in water or under solvent-free conditions represent a significant step towards a more environmentally friendly synthesis of the (3S,6R)-3,6-Bis(1-methylethyl) scaffold and related compounds. rsc.org
| Green Chemistry Principle | Application in DKP Synthesis | Example |
| Prevent Waste | Catalyst-free cyclization of dipeptides. | Thermal condensation of a linear dipeptide precursor without coupling agents. rsc.org |
| Atom Economy | Direct cyclization of amino acids. | Heating a mixture of L-valine and D-valine under vacuum. |
| Use of Renewable Feedstocks | Amino acids are derived from natural sources. | L-valine is a proteinogenic amino acid readily available from fermentation. |
| Use of Catalysis | Biocatalysis using enzymes. | Employing cyclodipeptide synthases (CDPSs) to produce the DKP core. researchgate.net |
| Safer Solvents and Auxiliaries | Performing reactions in water or solvent-free. | Cyclization of dipeptides in hot water or via neat heating. rsc.org |
Sophisticated Spectroscopic and Chiroptical Characterization of 3s,6r 3,6 Bis 1 Methylethyl Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of diketopiperazines in solution. nih.govnih.gov It provides critical insights into both the relative stereochemistry of the substituents and the conformational dynamics of the piperazine-2,5-dione ring.
Application of 2D NMR Techniques (e.g., NOESY, COSY, HSQC) for Relative Stereochemistry and Conformational Analysis
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the connectivity and spatial relationships within the molecule. creative-biostructure.comwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton scalar (J) couplings, typically through two or three bonds. wikipedia.org In (3S,6R)-3,6-Bis(1-methylethyl)piperazine-2,5-dione, COSY spectra would establish the connectivity within the isopropyl side chains (between the methine CH and the methyl CH₃ protons) and the coupling between the alpha-proton (α-H at C3/C6) and the adjacent isopropyl methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.orgprinceton.edu It allows for the definitive assignment of each carbon atom in the molecule by linking it to its corresponding proton(s), greatly simplifying the interpretation of the complex ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are close to each other (typically < 5 Å), irrespective of their bonding connectivity. creative-biostructure.comcam.ac.uk For diketopiperazines, the conformation of the central ring (which can adopt planar, boat, or chair-like forms) and the orientation of the side chains are determined by key NOE cross-peaks. In the case of the trans isomer (3S,6R), the isopropyl side chains are expected to adopt a pseudo-equatorial orientation to minimize steric hindrance, which can be confirmed by specific NOE signals between the α-protons and the side-chain protons. In contrast, cis isomers like (3S,6S)-3,6-Bis(1-methylethyl)piperazine-2,5-dione typically favor a boat conformation. baranlab.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Diketopiperazine Scaffolds
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| N-H | ~8.0-8.5 (s) | - | N-H ↔ α-H | N-H ↔ Side Chain Protons |
| α-H (C3/C6) | ~3.8-4.2 (m) | ~55-60 | α-H ↔ β-H (side chain) | α-H ↔ β-H, α-H ↔ other α-H |
| β-H (Isopropyl CH) | ~2.0-2.4 (m) | ~30-35 | β-H ↔ α-H, β-H ↔ γ-H | β-H ↔ γ-H, β-H ↔ α-H |
| γ-H (Isopropyl CH₃) | ~0.9-1.2 (d) | ~18-22 | γ-H ↔ β-H | γ-H ↔ β-H |
| C=O (C2/C5) | - | ~165-170 | - | - |
Note: Data are generalized for 3,6-disubstituted piperazine-2,5-diones and may vary based on solvent and specific stereochemistry.
Utilizing Chiral Shift Reagents and Anisotropic Effects in NMR for Enantiomeric Purity
While the (3S,6R) isomer is achiral, assessing its purity often involves detecting and quantifying chiral diastereomers like the (3S,6S) and (3R,6R) enantiomers. Chiral Lanthanide Shift Reagents (LSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used for this purpose. These reagents form transient diastereomeric complexes with the chiral analytes, inducing significant changes in the chemical shifts of nearby protons. The magnitude of these induced shifts is different for each enantiomer, causing formerly overlapping signals in a racemic or enantiomerically enriched mixture to resolve into separate peaks, allowing for quantification of the enantiomeric excess (ee).
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. csu.edu.au For the stereoisomers of 3,6-Bis(1-methylethyl)piperazine-2,5-dione, this technique can unequivocally confirm the cis or trans relationship of the isopropyl groups. researchgate.net
In the solid state, the analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the piperazine-dione ring. For the chiral (3S,6S) or (3R,6R) isomers, crystallographic analysis using anomalous dispersion, often from the oxygen or nitrogen atoms, can determine the absolute configuration without ambiguity. nih.gov For the meso (3S,6R) isomer, the crystal structure would clearly show the center of symmetry relating the two halves of the molecule. Furthermore, X-ray analysis elucidates the intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups, that dictate the crystal packing arrangement. researchgate.netresearchgate.net
Table 2: Illustrative Crystallographic Data for a Diketopiperazine
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the crystal. |
| a (Å) | 9.85 | Unit cell dimension. |
| b (Å) | 5.32 | Unit cell dimension. |
| c (Å) | 12.45 | Unit cell dimension. |
| β (°) | 105.2 | Unit cell angle. |
| Z | 4 | Number of molecules per unit cell. |
| H-Bond (N-H···O=C) | ~2.9 Å | Key intermolecular interaction distance. |
Note: Data are hypothetical and serve as an example for a typical diketopiperazine crystal structure.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties and Absolute Stereochemistry
Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of a molecule with left- and right-circularly polarized light and are exceptionally sensitive to molecular chirality. youtube.com
The (3S,6R)-3,6-Bis(1-methylethyl) stereoisomer, being a meso compound, is achiral and therefore optically inactive. It will not produce a CD or ORD signal. nih.gov This property is a powerful diagnostic tool. The absence of a CD spectrum for a purified sample would strongly support its assignment as the meso diastereomer.
Conversely, its chiral diastereomers, (3S,6S) and (3R,6R), are enantiomers and are expected to exhibit strong CD signals. nih.gov The CD spectrum of the (3S,6S) isomer would be a mirror image of the (3R,6R) isomer. The spectra are typically dominated by electronic transitions associated with the amide chromophores (n→π* around 220 nm and π→π* around 200 nm). The signs and magnitudes of the Cotton effects in these regions are highly dependent on the absolute configuration at the α-carbons and the ring conformation, making CD an excellent tool for assigning absolute stereochemistry when compared to reference spectra or computational predictions. nih.govresearchgate.net
Advanced Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Enantiomeric and Diastereomeric Purity Assessment
Chromatographic techniques are essential for both the separation of stereoisomers and the assessment of their purity. uni-regensburg.de
Chiral High-Performance Liquid Chromatography (HPLC): To assess the purity of the (3S,6R) meso compound, one must be able to separate it from its chiral diastereomers. This is readily achieved using normal or reverse-phase HPLC on a standard achiral column (e.g., silica (B1680970) or C18), as diastereomers have different physical properties and will exhibit different retention times. To separate the enantiomeric pair, (3S,6S) and (3R,6R), from each other, a chiral stationary phase (CSP) is required. nih.govresearchgate.net CSPs, often based on polysaccharide derivatives like cellulose (B213188) or amylose, create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. mdpi.com This allows for the determination of the enantiomeric purity of a sample.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for separating and identifying volatile derivatives of these compounds. researchgate.net For chiral analysis, a chiral GC column is used. The high resolution of capillary GC combined with the definitive identification provided by the mass spectrometer allows for sensitive detection and quantification of all three stereoisomers—(3S,6R), (3S,6S), and (3R,6R)—in a single analysis. The mass spectrum provides molecular weight confirmation and fragmentation patterns that are characteristic of the diketopiperazine core structure.
Table 3: Example Chiral HPLC Method for Diketopiperazine Stereoisomer Separation
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Elution Order | 1. (3S,6R) meso 2. (3R,6R) 3. (3S,6S) |
Note: Elution order and conditions are illustrative and require empirical optimization.
Theoretical and Computational Investigations on the 3s,6r 3,6 Bis 1 Methylethyl System
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental in exploring the electronic structure and reactivity of the (3S,6R)-3,6-Bis(1-methylethyl) system. These methods provide insights into the molecule's stability, electron distribution, and susceptibility to chemical reactions.
DFT calculations, particularly using functionals like B3LYP, are widely employed to determine the optimized geometry and total energies of diketopiperazines. bsuir.bynih.gov For the parent diketopiperazine ring, studies have shown that the boat conformer is the lowest energy structure, with the planar form being a transition state. acs.org The introduction of the two isopropyl groups at the 3 and 6 positions, as in (3S,6R)-3,6-Bis(1-methylethyl), significantly influences the conformational preference of the ring.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. DFT can be used to calculate various reactivity descriptors, including chemical potential, hardness, and electrophilicity, which help in predicting how the molecule will interact with other chemical species. longdom.orgnih.gov These parameters are derived from the energies of the neutral, cationic, and anionic forms of the molecule.
Furthermore, DFT calculations can be used to model the fragmentation patterns observed in mass spectrometry. By calculating the total energies of the parent ion and its various fragments, the reaction energies for different fragmentation channels can be determined, providing a theoretical basis for the observed mass spectra. bsuir.by
| Parameter | Description | Significance in Reactivity Analysis |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy suggests greater electron-donating capacity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy suggests greater electron-accepting capacity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Chemical Potential (μ) | The negative of electronegativity. | Describes the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Measures the resistance to deformation or change in the electron cloud. |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the ability of a molecule to act as an electrophile. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes, Energetics, and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape, energetics, and dynamics of flexible molecules like (3S,6R)-3,6-Bis(1-methylethyl) in solution. nih.govnih.gov These simulations predict the movement of every atom in a molecular system over time, based on a force field that describes the interatomic interactions. nih.gov
For cyclic peptides, MD simulations are crucial for understanding their solution structures, which can be a complex ensemble of different conformations. nih.govrsc.org The presence of the bulky isopropyl groups in (3S,6R)-3,6-Bis(1-methylethyl) will restrict the conformational freedom of the diketopiperazine ring, but the molecule will still exhibit dynamic behavior. MD simulations can map out the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.
Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often employed to overcome the high energy barriers that can trap conventional MD simulations in local energy minima, ensuring a more thorough exploration of the conformational space. nih.govbiorxiv.org By running simulations with different force fields (e.g., Amber, Charmm) and in different solvent models (implicit vs. explicit), a more robust understanding of the conformational preferences can be achieved. biorxiv.org
The results of MD simulations provide detailed information on the populations of different conformers, the flexibility of different parts of the molecule, and the intramolecular interactions (like hydrogen bonds) that stabilize certain conformations. This information is vital for correlating the structure of (3S,6R)-3,6-Bis(1-methylethyl) with its biological activity. nih.govescholarship.org
| MD Simulation Technique | Purpose | Typical Application for (3S,6R)-3,6-Bis(1-methylethyl) |
| Conventional MD (cMD) | To simulate the time evolution of a molecular system. | To observe the short-time scale dynamics and local fluctuations of the molecule. |
| Replica-Exchange MD (REMD) | To enhance sampling of the conformational space by running parallel simulations at different temperatures. | To overcome energy barriers and obtain a comprehensive map of the conformational landscape. researchgate.net |
| Simulated Tempering (ST) | An alternative enhanced sampling method where the temperature of a single simulation is varied over time. | To efficiently explore different conformational states. biorxiv.org |
| Implicit Solvent Models | To approximate the effect of the solvent as a continuous medium. | To reduce computational cost for initial conformational searches. |
| Explicit Solvent Models | To explicitly include individual solvent molecules in the simulation. | To provide a more realistic representation of the solvent environment and its specific interactions with the solute. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, CD spectra) and Validation against Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and conformational ensembles. This synergy between theory and experiment is crucial for obtaining a high-confidence understanding of the molecular system.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. However, interpreting NMR data for flexible molecules can be challenging. A combined approach using MD simulations and DFT calculations, often referred to as CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles), can be highly effective. rsc.orgresearchgate.net In this method, MD simulations generate a representative ensemble of low-energy conformers. Subsequently, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are performed on these conformers to predict their ¹H and ¹³C chemical shifts. nih.govrsc.org The predicted chemical shifts for the ensemble can then be compared to the experimental values. A good agreement between the predicted and experimental shifts provides strong evidence for the accuracy of the computed conformational ensemble. rsc.orgresearchgate.net
| Spectroscopic Parameter | Computational Method | Information Gained |
| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO method) on MD-generated conformers. nih.govduke.edu | Validation of the solution-state conformational ensemble. rsc.orgresearchgate.net |
| Vibrational Circular Dichroism (VCD) Spectra | DFT calculations of vibrational frequencies and rotational strengths. | Detailed information on the three-dimensional structure and intermolecular interactions, such as dimerization. nih.gov |
| Electronic Circular Dichroism (ECD) Spectra | Time-Dependent DFT (TD-DFT) calculations. | Information on the electronic transitions and the overall chirality of the molecule. |
Structure-Activity Relationship (SAR) and Mechanistic Modeling of Molecular Interactions for Chiral Recognition
Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and drug design. For (3S,6R)-3,6-Bis(1-methylethyl), computational modeling can play a significant role in elucidating how its specific three-dimensional structure gives rise to its biological activity. frontiersin.orgmdpi.com
Chiral recognition is a key aspect of many biological processes, and diketopiperazines are known to engage in specific interactions with biological targets. nih.gov The defined stereochemistry of (3S,6R)-3,6-Bis(1-methylethyl) will dictate how it interacts with chiral biological macromolecules like proteins and nucleic acids. Computational methods can be used to model these interactions and understand the principles of chiral recognition at the molecular level. acs.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By docking (3S,6R)-3,6-Bis(1-methylethyl) into the active site of a target protein, it is possible to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and steric complementarity, that contribute to the binding affinity and specificity.
Furthermore, more advanced techniques like MD simulations of the ligand-protein complex can provide insights into the dynamic nature of the binding and the conformational changes that may occur upon binding. These simulations can help to rationalize the observed biological activity and guide the design of new analogs with improved properties. The principles of chiral recognition often involve a "three-point interaction model," where specific interactions at three points are necessary to differentiate between enantiomers. acs.org Computational modeling can help to identify these key interaction points for (3S,6R)-3,6-Bis(1-methylethyl) and its biological target.
| Modeling Technique | Purpose | Application to (3S,6R)-3,6-Bis(1-methylethyl) |
| Molecular Docking | To predict the binding mode and affinity of a ligand to a receptor. | To identify potential biological targets and understand the key interactions responsible for binding. |
| Molecular Dynamics of Complex | To simulate the dynamic behavior of a ligand-receptor complex. | To assess the stability of the docked pose and investigate conformational changes upon binding. |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate the chemical structure of a series of compounds with their biological activity. | To build predictive models for the activity of new (3S,6R)-3,6-Bis(1-methylethyl) derivatives. |
| Free Energy Calculations | To compute the binding free energy of a ligand to a receptor. | To provide a more accurate prediction of binding affinity compared to docking scores. |
Reactivity Profiles, Reaction Mechanisms, and Chemical Transformations Involving the 3s,6r 3,6 Bis 1 Methylethyl Moiety
Stereoselective Transformations at or Adjacent to the Chiral Centers of (3S,6R)-3,6-Bis(1-methylethyl)
The chiral centers at the C3 and C6 positions, bearing isopropyl groups in a trans configuration, are the focal points for stereoselective transformations. While specific studies on the (3S,6R) isomer are limited, research on analogous 3,6-disubstituted piperazine-2,5-diones provides a framework for understanding its potential reactivity.
Stereoselective alkylation of the nitrogen atoms of the piperazine-2,5-dione ring is a common strategy to introduce further complexity. The reaction of the corresponding cis-isomer, (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, with various electrophiles in the presence of a strong base can proceed with high diastereoselectivity. It is anticipated that the (3S,6R) isomer would exhibit similar reactivity, with the stereochemical outcome being influenced by the steric hindrance imposed by the pre-existing isopropyl groups.
Hydrogenation of exocyclic double bonds attached to the DKP ring is another key transformation. Studies on related systems have shown that the hydrogenation of bis(arylidene)piperazine-2,5-diones often yields the cis-isomer as the major product. sciprofiles.comcsu.edu.au This suggests that transformations starting from a precursor that could lead to the (3S,6R) configuration would require specific catalytic systems to favor the trans product.
The table below summarizes potential stereoselective transformations based on studies of related diketopiperazines.
| Transformation | Reagents and Conditions | Expected Outcome for (3S,6R) Moiety |
| N-Alkylation | Alkyl halide, strong base (e.g., NaH) | Diastereoselective formation of N,N'-dialkylated products |
| Reduction of Ketones | Reducing agents (e.g., LiAlH4) | Formation of diols with potential for stereocontrol |
| Nucleophilic Substitution | Nucleophiles at activated positions | Introduction of new substituents with retention or inversion of stereochemistry |
Mechanistic Investigations of Novel Reactions and Rearrangements
Mechanistic studies on diketopiperazines often focus on epimerization and ring-opening reactions. The (3S,6R)-3,6-bis(1-methylethyl) moiety, being a trans isomer, is generally considered the more thermodynamically stable form compared to its cis counterpart, (3S,6S)-3,6-bis(1-methylethyl).
Epimerization: The protons alpha to the carbonyl groups are susceptible to abstraction under basic or acidic conditions, or at elevated temperatures, leading to epimerization. The mechanism involves the formation of a planar enolate intermediate, which can then be protonated from either face to yield a mixture of cis and trans isomers. For the (3S,6R) isomer, epimerization at one chiral center would lead to the formation of the (3S,6S) or (3R,6R) cis isomers. The equilibrium position is dependent on the steric interactions of the substituents, with the bulkier isopropyl groups favoring the trans arrangement to minimize steric strain.
Rearrangements: While novel rearrangements specifically involving the (3S,6R)-3,6-bis(1-methylethyl) moiety are not extensively documented, diketopiperazines can participate in various chemical transformations. For instance, derivatives of piperazine-2,5-dione can undergo ring contractions or expansions under specific conditions, although these are not common for the core DKP scaffold.
Stability, Degradation Pathways, and Derivatization of (3S,6R)-3,6-Bis(1-methylethyl) Derivatives
The stability of the (3S,6R)-3,6-bis(1-methylethyl) moiety is a critical factor in its potential applications. Like other diketopiperazines, its degradation can occur through several pathways.
Hydrolysis: The amide bonds of the piperazine-2,5-dione ring are susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding linear dipeptide, Val-Val in this case. The rate of hydrolysis is pH-dependent. nih.gov
Thermal Degradation: At elevated temperatures, diketopiperazines can undergo complex degradation reactions. In the context of food chemistry, thermal processing of proteins can lead to the formation of various DKPs, which can then further degrade. researchgate.netuniversiteitleiden.nl For the (3S,6R)-3,6-bis(1-methylethyl) moiety, thermal stress could lead to epimerization, hydrolysis, and potentially other fragmentation pathways.
Derivatization: The piperazine-2,5-dione scaffold is a versatile platform for derivatization to modify its physicochemical and biological properties. Common derivatization strategies include:
N-Acylation and N-Alkylation: The amide nitrogens can be readily acylated or alkylated to introduce a wide range of functional groups.
Side-Chain Modification: While the isopropyl groups themselves are relatively inert, functional groups can be introduced at other positions of the DKP ring if the synthesis starts with appropriately substituted amino acids.
Ring-Opening Derivatization: A method involving ring-opening followed by esterification and acylation has been developed for the chiral gas chromatography of DKP stereoisomers, allowing for their complete separation and analysis. nih.gov
The following table outlines the primary degradation pathways and common derivatization strategies for the (3S,6R)-3,6-bis(1-methylethyl) moiety.
| Process | Conditions | Products/Derivatives |
| Degradation | ||
| Hydrolysis | Acidic or basic aqueous solution | Valyl-valine |
| Thermal Degradation | High temperatures | Epimers, hydrolysis products, various decomposition products |
| Derivatization | ||
| N-Alkylation | Alkyl halide, base | N,N'-dialkyl-(3S,6R)-3,6-bis(1-methylethyl)piperazine-2,5-dione |
| N-Acylation | Acyl chloride or anhydride, base | N,N'-diacyl-(3S,6R)-3,6-bis(1-methylethyl)piperazine-2,5-dione |
| Ring-Opening | Methanolic HCl, followed by acylation | Dipeptide derivatives for analytical purposes |
Advanced Applications and Mechanistic Biological Insights of 3s,6r 3,6 Bis 1 Methylethyl Containing Compounds
Role as Chiral Ligands in Asymmetric Catalysis for Enantioselective Processes
The most prominent application of this scaffold is in asymmetric catalysis, particularly as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
The bis-lactim ether derived from (3S,6S)-3,6-diisopropylpiperazine-2,5-dione and glycine is famously known as the Schöllkopf chiral auxiliary . This system is a powerful tool for the asymmetric synthesis of non-proteinogenic α-amino acids. The mechanism relies on the steric hindrance provided by the isopropyl group on the valine-derived portion of the molecule. rsc.org
Mechanism of Action:
The dipeptide from L-valine and glycine is converted into a 2,5-diketopiperazine. rsc.org
This is followed by O-methylation to form the bis-lactim ether. rsc.org
A strong base, such as n-butyllithium (n-BuLi), deprotonates the prochiral carbon atom of the glycine unit, creating a planar enolate. rsc.org
The bulky isopropyl group on the adjacent stereocenter effectively shields one face of the enolate. rsc.org
Consequently, an incoming electrophile (e.g., an alkyl halide) can only attack from the less hindered face, leading to a highly diastereoselective alkylation.
Mild acidic hydrolysis cleaves the resulting product, releasing the newly synthesized, enantiomerically pure α-amino acid and recovering the chiral auxiliary.
This method consistently achieves high diastereomeric excess (d.e.), often greater than 95%, making it a reliable strategy for accessing exotic amino acids for pharmaceutical and research purposes. rsc.org This methodology has been successfully applied to the enantioselective synthesis of complex molecules like β-lactams. nih.gov
| Electrophile (R-X) | Resulting Amino Acid Side Chain (R) | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| Benzyl bromide | -CH₂-Ph | >95% | |
| Methyl iodide | -CH₃ | >95% | rsc.org |
| Allyl bromide | -CH₂-CH=CH₂ | >95% | |
| Benzyl bromoacetate | -CH₂-COOBn | >95% | nih.gov |
Exploration in Advanced Materials Chemistry (e.g., chiral polymers, liquid crystals, molecular switches, sensors)
While the (3S,6S)-3,6-diisopropylpiperazine-2,5-dione scaffold is well-established in synthetic chemistry, its integration into advanced materials is a less explored but promising area. The inherent chirality, rigidity, and synthetic accessibility of this moiety make it an attractive candidate for the development of novel functional materials.
Chiral Polymers: Chiral polymers are materials with unique optical properties and are used in applications like enantioselective separation and chiral sensing. mdpi.com The incorporation of the (3S,6S)-diisopropylpiperazine scaffold into a polymer backbone could induce a helical conformation, leading to materials with strong chiroptical responses, such as high circular dichroism and circularly polarized luminescence. frontiersin.org
Liquid Crystals: Chiral molecules are often used as dopants to induce helical twisting in nematic liquid crystal phases, forming cholesteric or chiral twist-bend phases. nih.govarxiv.org The well-defined stereochemistry of the diisopropylpiperazine unit could be exploited to create new liquid crystalline materials with specific helical pitches and phase behaviors.
Molecular Switches and Sensors: The diketopiperazine ring contains both hydrogen bond donors (N-H) and acceptors (C=O). This feature allows it to act as a recognition unit. Enantiopure diketopiperazines have been used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric composition of other molecules through the formation of diastereomeric hydrogen-bonded complexes. researchgate.net This principle could be extended to the design of chiral sensors where selective binding to one enantiomer of an analyte produces a detectable signal.
Mechanistic Investigations of Biological Interactions at the Molecular Level
Diketopiperazines (DKPs) are a large and diverse class of natural products that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-tumor effects. mdpi.comnih.govnih.gov The (3S,6S)-3,6-diisopropylpiperazine-2,5-dione structure represents the core scaffold of many of these bioactive molecules. Its rigid conformation reduces the entropic penalty upon binding to a biological target and presents its side chains in well-defined spatial orientations, making it an excellent pharmacophore. nih.govmdpi.com
Mechanistic studies often focus on how DKP-containing molecules interact with specific biological targets:
Enzyme Inhibition: The rigid DKP core can mimic a dipeptide turn, allowing it to fit into the active sites of enzymes, particularly proteases, and act as an inhibitor. nih.gov Modifications to the core, such as those catalyzed by cytochrome P450 enzymes in nature, can lead to derivatives with enhanced or specific inhibitory activities. nih.gov For instance, the DKP dimer SF5280-415 has been shown to inhibit the PTP1B enzyme. mdpi.com
Receptor Binding: The defined stereochemistry of the scaffold is crucial for specific interactions with receptors. For example, chiral piperazine (B1678402) derivatives have been shown to exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes. nih.gov
In Vitro Cellular Pathway Modulation: Bioactive DKPs can modulate cellular pathways. For example, certain prenylated indole DKP alkaloids have shown significant cytotoxic activity against pancreatic cancer cell lines by interfering with cellular processes. mdpi.com The DKP scaffold serves to correctly position the active moieties (e.g., indole groups) for interaction with cellular targets.
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For DKP-based molecules, SAR studies systematically explore how changes to the chemical structure affect their interaction with a biological target. nih.govnih.gov
Key aspects investigated in SAR studies of DKP scaffolds include:
Stereochemistry: The absolute configuration of the stereocenters at the C3 and C6 positions is paramount. Often, one enantiomer is significantly more active than the other, highlighting the importance of a precise three-dimensional fit with the biological target.
Side-Chain Modifications: The nature of the substituents (e.g., the isopropyl groups) is critical. SAR studies investigate how altering the size, lipophilicity, and functionality of these side chains impacts potency and selectivity. For example, studies on DKP derivatives have shown that substitutions at specific positions can dramatically increase antimicrobial activity. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govmdpi.com This method is widely used in the study of DKP derivatives to elucidate their mechanism of action at the molecular level.
The rigid and stereochemically defined nature of the (3S,6S)-3,6-diisopropylpiperazine-2,5-dione scaffold is a significant advantage for computational studies.
Binding Mode Prediction: Docking simulations can predict how DKP-containing inhibitors fit into the active site of an enzyme. For instance, docking studies of DKP derivatives with the neuraminidase enzyme from the H5N2 influenza virus revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues, explaining their inhibitory activity. nih.gov
Rational Drug Design: By understanding the molecular recognition between a DKP ligand and its protein target, researchers can rationally design new derivatives with improved binding affinity and selectivity. Molecular dynamics (MD) simulations can further refine these models by assessing the stability of the predicted binding poses over time. mdpi.comnih.gov
Understanding Selectivity: Computational studies can explain why different stereoisomers have different biological activities. By docking both enantiomers into a chiral receptor or enzyme active site, the more favorable binding interactions of the active enantiomer can be identified.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| DKP Derivative 7 | H5N2 Neuraminidase | -85.34 | ASN249 | nih.gov |
| DKP Derivative 13a | H5N2 Neuraminidase | -85.09 | ARG371 | nih.gov |
| Rubrumline I | Not Specified (Cytotoxicity Study) | Not Specified | Not Specified | mdpi.com |
| SF5280-415 | PTP1B Enzyme | Not Specified (IC₅₀ = 14.2 µM) | Not Specified | mdpi.com |
Utilization of (3S,6R)-3,6-Bis(1-methylethyl) as a Chiral Building Block in the Synthesis of Complex Molecules
Beyond its direct use in catalysis, the (3S,6S)-3,6-diisopropylpiperazine-2,5-dione scaffold is a valuable chiral building block. Chiral building blocks are enantiomerically pure compounds that can be incorporated into the synthesis of larger, more complex target molecules, transferring their stereochemical information to the final product. rsc.org
The DKP scaffold provides a robust and stereochemically defined starting point for synthesizing complex natural products and their analogues. rsc.org Its rigid framework allows for predictable synthetic transformations on its periphery.
Synthesis of Natural Products: Many complex alkaloids contain a DKP core. rsc.org Synthetic chemists can build the basic (3S,6S)-diisopropyl-DKP ring early in a synthesis and then elaborate upon it to construct the final natural product, ensuring the correct stereochemistry is maintained.
Peptidomimetics: The DKP scaffold can be incorporated into peptide chains to create peptidomimetics. rsc.org This is advantageous because the DKP's cyclic structure imparts resistance to enzymatic degradation by proteases, a common problem with linear peptides. This strategy can improve the bioavailability and in vivo stability of peptide-based drugs.
Scaffolds for Combinatorial Chemistry: The DKP ring can be functionalized at multiple positions, making it an ideal scaffold for creating libraries of diverse compounds for drug discovery. By starting with the chiral DKP core and adding different substituents, chemists can rapidly generate a large number of unique molecules for biological screening. nih.govresearchgate.net
Conclusion and Future Perspectives in 3s,6r 3,6 Bis 1 Methylethyl Research
Summary of Key Academic Advances and Remaining Challenges
Academic advancements in the field of chiral 2,5-diketopiperazines (DKPs) have provided a strong foundation for understanding compounds like (3S,6R)-3,6-diisopropylpiperazine-2,5-dione. The DKP framework is recognized as a "privileged scaffold" because it is a common motif in many bioactive molecules, both natural and synthetic.
Key Academic Advances:
Synthesis Methodologies: Significant progress has been made in the synthesis of chiral DKPs. Methods include the cyclization of dipeptides and building upon the pre-existing DKP core. Catalytic asymmetric synthesis, including intramolecular Tsuji-Trost reactions and asymmetric hydrogenation, has enabled the construction of these complex heterocycles with high yields and excellent control over stereochemistry (enantioselectivity and diastereoselectivity). nih.govresearchgate.net For instance, enantioselective hydrogenation catalyzed by rhodium complexes has achieved up to 99.9% enantiomeric excess (ee) for related DKP derivatives. acs.org
Structural and Functional Understanding: DKPs are known to be biosynthesized by non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). csu.edu.au Their rigid cyclic structure imparts stability against enzymatic degradation, a desirable trait for therapeutic agents. biosynth.com Research has identified various biological activities for DKP derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, and they have been investigated as potential α-glucosidase inhibitors. nih.govsmolecule.commdpi.com
Catalytic Applications: The DKP scaffold itself is being explored for its catalytic potential. Enantiomerically pure DKPs have been studied for their ability to activate molecular oxygen, suggesting their use in developing novel asymmetric oxidation catalysts.
Remaining Challenges:
Stereoselective Synthesis of Specific Isomers: While general methods are well-developed, the synthesis of specific, less common stereoisomers like the meso (3S,6R) configuration can still be challenging. Achieving high diastereoselectivity to isolate the desired meso compound from its chiral counterparts ((3S,6S) and (3R,6R)) requires precisely controlled synthetic routes.
Elucidation of Biological Activity: For the specific compound (3S,6R)-3,6-diisopropylpiperazine-2,5-dione, there is a lack of published data on its biological profile. A significant challenge remains in screening this and other specific DKP isomers to understand their unique structure-activity relationships. For example, while a series of piperazine-2,5-dione derivatives were tested for their effect on cartilage regeneration, they showed insignificant biological activity in the studied assays. mdpi.com
Scalability and Cost-Effectiveness: The transition from laboratory-scale synthesis to large-scale industrial production of enantiomerically pure DKPs can be a hurdle. Developing cost-effective and scalable asymmetric catalytic methods is crucial for their practical application. nih.gov
Emerging Methodologies and Interdisciplinary Research Frontiers
The future of DKP research is being shaped by innovative synthetic methods and the integration of knowledge from diverse scientific fields.
Emerging Methodologies:
Asymmetric Catalysis: The development of novel chiral catalysts continues to be a major driver of innovation. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and iridium-catalyzed hydrogenation of activated pyrazines are emerging as powerful tools for creating chiral piperazine (B1678402) structures with high enantioselectivity. nih.govdicp.ac.cnresearchgate.net These methods offer efficient pathways to chiral building blocks that can be used to synthesize complex DKPs.
Biocatalysis: The use of enzymes, such as cyclodipeptide synthases (CDPSs), offers a green and highly selective alternative to traditional chemical synthesis for producing DKPs. csu.edu.au Engineering these enzymes could provide direct access to specific stereoisomers like (3S,6R)-3,6-diisopropylpiperazine-2,5-dione.
Flow Chemistry: Continuous flow synthesis is gaining traction as a method to improve the efficiency, safety, and scalability of producing complex molecules. Applying this technology to the multi-step synthesis of DKPs could overcome some of the challenges associated with batch production.
Interdisciplinary Research Frontiers:
Chemical Biology: DKPs are excellent probes for studying biological systems due to their constrained conformations and biological activities. Investigating how (3S,6R)-3,6-diisopropylpiperazine-2,5-dione interacts with specific biological targets like enzymes or receptors is a key area for future research. nih.gov Their potential to inhibit quorum sensing in bacteria opens up new avenues in antimicrobial research. smolecule.com
Materials Science: The rigid DKP scaffold can be used as a building block for novel supramolecular structures and functional materials. The self-assembly properties of DKPs could be harnessed to create nanotubes, gels, or other ordered materials with unique properties.
Computational Chemistry: In silico modeling and density functional theory (DFT) calculations are becoming indispensable for predicting the most effective synthetic pathways and for understanding reaction mechanisms. researchgate.net These tools can accelerate the discovery of new catalysts and reaction conditions for synthesizing specific DKP isomers and help in predicting their biological activities.
Broader Impact on Chiral Synthesis, Asymmetric Transformations, and Chemical Biology
The study of (3S,6R)-3,6-Bis(1-methylethyl) and its related diketopiperazines has a significant impact that extends across multiple domains of chemistry and biology.
Impact on Chiral Synthesis: The pursuit of stereochemically pure DKPs drives the development of new methods in asymmetric synthesis. The challenges associated with controlling multiple stereocenters in a single molecule push chemists to design more selective and efficient catalysts and synthetic routes. nih.govresearchgate.net These advancements enrich the toolbox available to all synthetic chemists for creating complex chiral molecules.
Impact on Asymmetric Transformations: Chiral DKPs are not just targets of asymmetric synthesis; they are also becoming tools for it. Research into using DKP derivatives as organocatalysts for asymmetric transformations is an exciting and growing field. Their well-defined three-dimensional structures make them excellent candidates for chiral ligands or catalysts that can induce stereoselectivity in a wide range of chemical reactions.
Impact on Chemical Biology and Drug Discovery: As a privileged scaffold, the DKP core is a starting point for the design of new therapeutic agents. csu.edu.au Understanding the structure-activity relationship of different stereoisomers is crucial. For example, the difference between a meso compound like (3S,6R)-3,6-diisopropylpiperazine-2,5-dione and its chiral counterparts, (3S,6S) and (3R,6R), can lead to vastly different biological effects. This knowledge is vital for designing drugs with improved efficacy and reduced side effects. The diverse bioactivities reported for DKPs, from antimicrobial to anticancer, ensure they will remain a focal point in the search for new medicines. smolecule.commdpi.com
Q & A
Basic: What experimental strategies ensure high enantiomeric purity during synthesis of (3S,6R)-3,6-Bis(1-methylethyl)?
Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., transition-metal complexes with enantioselective ligands) to control stereochemistry during alkylation or coupling steps .
- Chiral Chromatography : Employ HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) to separate stereoisomers post-synthesis .
- Monitoring Purity : Validate enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR spectroscopy .
Basic: How can the stereochemical configuration of (3S,6R)-3,6-Bis(1-methylethyl) be unambiguously confirmed?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .
- NMR Analysis : Compare coupling constants (e.g., ) and NOE effects with known stereochemical models .
- Computational Validation : Optimize molecular geometry via DFT calculations (e.g., B3LYP/6-31G*) and match theoretical/experimental NMR or IR spectra .
Advanced: How do steric effects from the 1-methylethyl groups influence reactivity in catalytic applications?
Answer:
- Steric Mapping : Use molecular modeling (e.g., MM2 force fields) to quantify steric bulk and predict regioselectivity in reactions .
- Kinetic Studies : Compare reaction rates with analogous non-branched substrates under identical conditions to isolate steric contributions .
- Crystallographic Data : Analyze bond angles and torsional strain in intermediates to correlate structure with reactivity .
Advanced: What methodologies address contradictions in stereochemical assignments from spectroscopic data?
Answer:
- Cross-Validation : Combine NMR (e.g., DEPT), VCD (vibrational circular dichroism), and ECD (electronic CD) to resolve ambiguous signals .
- Isotopic Labeling : Introduce or labels to track stereochemical integrity during reaction pathways .
- Meta-Analysis : Review historical data from structurally similar compounds (e.g., diaryl ethylenediamines) to identify systematic errors .
Basic: What safety protocols are critical for handling (3S,6R)-3,6-Bis(1-methylethyl) in air-sensitive reactions?
Answer:
- Schlenk Techniques : Use inert-atmosphere gloveboxes or vacuum lines for moisture-sensitive steps .
- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats; avoid skin contact with tertiary amine derivatives .
- Waste Management : Segregate halogenated solvents and reactive intermediates for professional disposal to prevent environmental release .
Advanced: How can computational models predict the thermodynamic stability of (3S,6R)-3,6-Bis(1-methylethyl) derivatives?
Answer:
- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify low-energy conformers and assess strain .
- Thermodynamic Parameters : Calculate Gibbs free energy () for isomerization pathways using ab initio methods (e.g., MP2/cc-pVTZ) .
- Machine Learning : Train models on existing stereochemical datasets to predict stability trends in novel analogs .
Basic: What spectroscopic techniques are optimal for quantifying degradation products of (3S,6R)-3,6-Bis(1-methylethyl)?
Answer:
- LC-MS/MS : Pair reverse-phase chromatography with high-resolution mass spectrometry to detect trace oxidative byproducts .
- FT-IR Monitoring : Track carbonyl or amine degradation markers in real-time under accelerated aging conditions .
- Stability Studies : Store samples at varying temperatures and pH levels to identify degradation pathways via Arrhenius plots .
Advanced: How do solvent polarity and proticity affect the conformational equilibrium of (3S,6R)-3,6-Bis(1-methylethyl)?
Answer:
- Solvent Screening : Measure NMR chemical shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to correlate polarity with conformational populations .
- Dielectric Constant Analysis : Use COSMO-RS simulations to predict solvation effects on rotational barriers .
- Kinetic Trapping : Rapidly cool solutions to isolate metastable conformers for crystallographic study .
Basic: What are best practices for documenting synthetic procedures to ensure reproducibility?
Answer:
- Detailed Logs : Record reaction parameters (e.g., temperature gradients, stirring rates) and batch-specific deviations .
- Analytical Metadata : Attach raw spectroscopic files (e.g., .jdx for NMR) and chromatograms to publications for peer validation .
- Open-Source Tools : Use platforms like Chemotion or ELN for collaborative workflow sharing .
Advanced: What strategies reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions to control for batch variability .
- Epimerization Checks : Test stored samples for racemization using chiral HPLC before biological testing .
- Multivariate Analysis : Apply PCA (principal component analysis) to isolate structural descriptors driving activity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
